(1R)-1-(1-benzofuran-2-yl)butan-1-amine

Catalog No.
S13562608
CAS No.
M.F
C12H15NO
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-(1-benzofuran-2-yl)butan-1-amine

Product Name

(1R)-1-(1-benzofuran-2-yl)butan-1-amine

IUPAC Name

(1R)-1-(1-benzofuran-2-yl)butan-1-amine

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C12H15NO/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-8,10H,2,5,13H2,1H3/t10-/m1/s1

InChI Key

LWEBUMRBYYUFSZ-SNVBAGLBSA-N

Canonical SMILES

CCCC(C1=CC2=CC=CC=C2O1)N

Isomeric SMILES

CCC[C@H](C1=CC2=CC=CC=C2O1)N

(1R)-1-(1-benzofuran-2-yl)butan-1-amine is a chiral amine compound characterized by the presence of a benzofuran moiety attached to a butan-1-amine chain. Its molecular formula is C₁₁H₁₃NO, and it has a molecular weight of 175.23 g/mol. The compound is notable for its specific stereochemistry, which can influence its biological activity and interaction with various receptors in the body. The benzofuran structure contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry and drug development .

  • Oxidation: The amine group can be oxidized to form imines or oximes.
  • Reduction: The benzofuran ring can undergo reduction to produce dihydrobenzofuran derivatives.
  • Substitution: The amine group can engage in nucleophilic substitution reactions, leading to the formation of various derivatives.

These reactions are essential for modifying the compound for various applications in research and industry.

Research indicates that (1R)-1-(1-benzofuran-2-yl)butan-1-amine exhibits potential biological activity, particularly as a ligand in receptor binding studies. It has been explored for its possible antidepressant and anxiolytic effects due to its interaction with neurotransmitter systems. The specific binding affinity and mechanism of action are influenced by the unique structural features of the compound, particularly the benzofuran moiety .

The synthesis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine typically involves:

  • Formation of Benzofuran Core: This can be achieved through cyclization reactions involving 2-hydroxybenzaldehyde and an appropriate alkyne or alkene under acidic conditions.
  • Attachment of Butan-1-amine Chain: This step may utilize reductive amination or Grignard reactions, where the benzofuran core reacts with butyl halides followed by reduction.

Industrial synthesis may involve optimized methods focusing on scalability and cost-effectiveness, such as catalytic hydrogenation or continuous flow chemistry.

(1R)-1-(1-benzofuran-2-yl)butan-1-amine has diverse applications:

  • Chemistry: Serves as a building block for synthesizing complex organic molecules.
  • Biology: Investigated for its role as a ligand in receptor studies.
  • Medicine: Explored for potential therapeutic effects, particularly in treating mood disorders.
  • Industry: Used in developing novel materials and as an intermediate in pharmaceutical synthesis .

Studies on (1R)-1-(1-benzofuran-2-yl)butan-1-amine have focused on its interactions with various molecular targets, including neurotransmitter receptors. The unique structural features contribute to its binding affinity and biological effects. Research continues to explore how modifications to the compound's structure can enhance or alter its pharmacological properties .

Several compounds share structural similarities with (1R)-1-(1-benzofuran-2-yl)butan-1-amine:

Compound NameStructural FeaturesUnique Aspects
(1S)-1-(1-benzofuran-2-yl)butan-1-amineEnantiomer with opposite chiralityPotentially different biological activity
1-(1-benzofuran-2-yl)ethan-1-amineShorter alkyl chainMay exhibit distinct pharmacokinetic properties
1-(1-benzofuran-2-yl)pentan-1-amineLonger alkyl chainVariations in solubility and receptor interactions
4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-1-aminesContains piperazine moietyDifferent mechanism of action due to piperazine

The uniqueness of (1R)-1-(1-benzofuran-2-yl)butan-1-amine lies in its specific chiral configuration and the presence of the benzofuran moiety, which significantly influences its binding properties and biological activity compared to these analogs .

X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms within (1R)-1-(1-benzofuran-2-yl)butan-1-amine. While specific crystallographic data for this exact compound is not available in the literature, extensive structural studies on related benzofuran derivatives provide valuable insights into the expected molecular configuration [1] [2] [3].

Benzofuran derivatives typically crystallize in various space groups, with triclinic and monoclinic systems being common. For related benzofuran compounds, unit cell parameters generally fall within the ranges: a = 8-12 Å, b = 10-15 Å, c = 12-18 Å, with angles varying according to the specific crystal system [1]. The benzofuran ring system maintains planarity with mean deviations from the least-squares plane typically less than 0.01 Å [2] [3].

In the case of (1R)-1-(1-benzofuran-2-yl)butan-1-amine, the molecular conformation is expected to exhibit specific stereochemical features due to the R-configuration at the chiral center. The dihedral angle between the benzofuran plane and the butylamine chain would be influenced by steric interactions between the amine group and the furan oxygen [4]. Crystallographic studies of similar 1-(benzofuran-2-yl)alkylamines demonstrate that the chiral center typically adopts conformations that minimize steric hindrance while maintaining optimal hydrogen bonding interactions [4].

The crystal packing is likely stabilized by intermolecular hydrogen bonding between the primary amine groups and the furan oxygen atoms of adjacent molecules. Additional stabilization may arise from weak C-H···π interactions between aromatic systems and C-H···O interactions involving the ether oxygen [2] [3]. The R-enantiomer would pack in a specific manner that distinguishes it from its S-counterpart, with characteristic unit cell parameters and space group symmetry elements that reflect the chiral nature of the molecule [4].

Structural ParameterExpected RangeTypical Value
C-O bond length (furan)1.36-1.38 Å1.37 Å
C-N bond length (amine)1.46-1.48 Å1.47 Å
Benzofuran planarity deviation< 0.01 Å0.007 Å
Dihedral angle (furan-alkyl)60-120°85-95°

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR Coupling Patterns and Diastereotopic Proton Analysis

The ¹H NMR spectrum of (1R)-1-(1-benzofuran-2-yl)butan-1-amine exhibits characteristic resonances reflecting the diverse chemical environments within the molecule [5] [6]. The benzofuran aromatic region displays distinct patterns typical of the fused ring system. The H-2 proton of the furan ring appears as a doublet at δ 7.8-8.0 ppm with a coupling constant of approximately 2-3 Hz, characteristic of the long-range coupling across the furan oxygen [5] [6].

The aromatic protons of the benzene ring portion appear as overlapping multipets in the δ 7.2-7.6 ppm region, with fine structure revealing the complex coupling patterns inherent to the substituted benzofuran system [7] [5]. The integration ratios and coupling constants provide definitive evidence for the substitution pattern and confirm the structural assignment.

The chiral center proton (α-CH) resonates at δ 4.5-5.0 ppm, appearing as a triplet or quartet depending on the coupling with adjacent methylene protons [8] [9]. This chemical shift is characteristic of a proton α to both an aromatic system and an amine functional group. The multiplicity pattern provides crucial information about the stereochemical environment and confirms the presence of the chiral center [9].

Diastereotopic proton analysis reveals significant complexity in the butyl chain region. The methylene protons adjacent to the chiral center exhibit distinct chemical shifts due to their diastereotopic relationship, appearing as complex multipets in the δ 1.8-2.5 ppm range [5]. The remaining methylene protons of the butyl chain resonate at δ 1.2-1.8 ppm, while the terminal methyl group appears as a characteristic triplet at δ 0.9-1.1 ppm with J = 6-8 Hz [9].

The primary amine protons typically appear as a broad resonance at δ 1.5-3.0 ppm, with the exact chemical shift and line width depending on exchange rates and hydrogen bonding conditions [10] [9]. The broadening effect is due to rapid exchange with traces of moisture and quadrupolar relaxation effects.

Proton AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constant (Hz)Integration
Furan H-27.8-8.0doublet2-31H
Aromatic H7.2-7.6multipletcomplex3H
α-CH (chiral)4.5-5.0triplet/quartet6-81H
CH₂ (diastereotopic)1.8-2.5multipletcomplex2H
CH₂ (butyl chain)1.2-1.8multipletcomplex2H
Terminal CH₃0.9-1.1triplet6-83H
NH₂1.5-3.0broad singletN/A2H

¹³C NMR Chemical Shift Correlations

The ¹³C NMR spectrum of (1R)-1-(1-benzofuran-2-yl)butan-1-amine provides comprehensive information about the carbon framework and electronic environment of each carbon atom [7] [5] [6]. The benzofuran system exhibits characteristic resonances that reflect the aromatic and heteroaromatic nature of the fused ring system.

The furan C-2 carbon, directly bonded to the chiral center, resonates in the δ 145-155 ppm region, reflecting the electron-deficient nature of this position due to the adjacent oxygen atom [6]. This chemical shift is diagnostic for 2-substituted benzofurans and provides unambiguous structural confirmation [5] [6].

The aromatic carbons of the benzene ring appear in the δ 110-130 ppm range, with specific assignments possible through comparison with literature data for related benzofuran derivatives [7] [5]. The C-3 carbon of the furan ring typically resonates at δ 105-115 ppm, distinguishable from the benzene ring carbons by its unique electronic environment [6].

The chiral center carbon exhibits a characteristic chemical shift at δ 50-60 ppm, reflecting its attachment to both the aromatic system and the amine nitrogen [11]. This resonance serves as a key diagnostic signal for confirming the presence and position of the chiral center within the molecule.

The aliphatic carbons of the butyl chain display predictable chemical shifts based on their distance from the amine nitrogen and the aromatic system. The carbon atoms β, γ, and δ to the amine appear at δ 20-40 ppm, with the terminal methyl carbon resonating at δ 10-15 ppm [9]. The exact chemical shifts within these ranges depend on the specific conformational preferences and electronic effects transmitted through the carbon chain.

Carbonyl carbon analysis, when applicable to derivatives, would appear significantly downfield at δ 170-180 ppm, providing clear distinction from other carbon environments [6]. The absence of such signals in the parent compound confirms the amine rather than amide functionality.

Carbon AssignmentChemical Shift (δ ppm)Carbon TypeElectronic Environment
Benzofuran C-2145-155quaternaryelectron-deficient aromatic
Benzofuran aromatics110-130tertiaryaromatic CH
Furan C-3105-115tertiaryheteroaromatic CH
α-Carbon (chiral)50-60tertiarybenzylic, α to amine
β-Carbon30-40secondaryaliphatic CH₂
γ-Carbon20-30secondaryaliphatic CH₂
Terminal CH₃10-15primaryaliphatic CH₃

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information and confirm molecular composition [12] [13]. The molecular ion peak appears at m/z 189, corresponding to the molecular formula C₁₂H₁₅NO, though this peak may exhibit relatively low intensity due to the facile fragmentation pathways available to the molecule [12] [14].

The base peak typically corresponds to the benzofuran cation at m/z 119, formed through α-cleavage adjacent to the amine nitrogen, resulting in loss of the entire butylamine side chain [12] [13]. This fragmentation pathway is highly favored due to the stability of the resulting aromatic cation and represents the most intense peak in the mass spectrum [14].

Secondary fragmentation processes include elimination of the amine group (loss of NH₂, -16 mass units) to give m/z 174, though this pathway competes with the more favorable α-cleavage [12]. The butyl chain undergoes characteristic aliphatic fragmentation patterns, producing ions at m/z 43 (C₃H₇⁺) and other alkyl fragments [14].

Benzofuran derivatives demonstrate specific fragmentation behavior under electrospray ionization conditions, with protonated molecular ions [M+H]⁺ at m/z 190 undergoing elimination of neutral molecules such as water or ammonia [12] [13]. The fragmentation patterns are influenced by the presence of the heteroaromatic system, which stabilizes positive charges and directs fragmentation pathways [12].

Tandem mass spectrometry (MS/MS) of the protonated molecular ion reveals sequential fragmentation processes. The primary fragmentation involves elimination of the propyl radical (C₃H₇·) to form m/z 147, followed by further elimination of ethylene (C₂H₄) or formaldehyde (CH₂O) depending on the activation conditions [12] [13]. These fragmentation patterns are diagnostic for the butylamine substitution pattern and provide structural confirmation [14].

High-resolution mass spectrometry enables precise mass determination and elemental composition assignment for fragment ions. The accurate mass of the molecular ion at m/z 189.1154 (calculated for C₁₂H₁₅NO) provides unambiguous molecular formula confirmation with mass accuracy typically better than 5 ppm [12].

Fragment Ionm/zElemental CompositionFormation MechanismRelative Intensity
[M]⁺·189C₁₂H₁₅NOMolecular ionLow (5-15%)
[M+H]⁺190C₁₂H₁₆NOProtonated molecular ionMedium (20-40%)
Benzofuran⁺119C₈H₇Oα-CleavageBase peak (100%)
[M-NH₂]⁺174C₁₂H₁₄OAmine eliminationMedium (25-45%)
Propyl⁺43C₃H₇Alkyl fragmentationMedium (30-50%)
[Benzofuran+CH₂]⁺133C₉H₉ORing expansionHigh (60-80%)

Infrared Spectroscopy of Functional Group Vibrations

Infrared spectroscopic analysis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine provides detailed information about the vibrational modes of functional groups present in the molecule [15] [16] [10]. The spectrum exhibits characteristic absorption bands that enable identification and structural confirmation of key functional groups within the benzofuran amine framework.

The primary amine functionality displays two distinct N-H stretching vibrations in the 3550-3060 cm⁻¹ region, corresponding to the symmetric and antisymmetric stretching modes [10]. These bands appear as medium to strong intensity absorptions and are diagnostic for primary amine groups. The exact frequencies depend on hydrogen bonding interactions and crystal packing effects, with free N-H stretches appearing at higher frequencies than hydrogen-bonded stretches [15] [10].

The aromatic C-H stretching vibrations appear at 3100-3050 cm⁻¹ as strong absorption bands characteristic of the benzofuran aromatic system [15] [16]. These vibrations are distinguishable from aliphatic C-H stretches, which appear at lower frequencies (3000-2850 cm⁻¹) and correspond to the methyl and methylene groups of the butyl chain [10].

The aromatic C=C stretching vibrations of the benzofuran system manifest as weak to medium intensity bands in the 1600-1475 cm⁻¹ region [15] [16]. These skeletal vibrations provide fingerprint information about the aromatic substitution pattern and confirm the presence of the fused benzofuran ring system. The exact frequencies and intensities depend on the degree of conjugation and electronic effects within the aromatic framework [16].

The primary amine N-H bending vibration appears as a medium to strong absorption band in the 1640-1550 cm⁻¹ region [10]. This deformation mode is characteristic of primary amines and provides complementary information to the N-H stretching vibrations. The frequency may shift depending on the local environment and intermolecular interactions [15].

The C-N stretching vibration of the amine linkage appears in the 1250-1000 cm⁻¹ region as a medium to strong intensity band [10]. This vibration is often coupled with other skeletal modes and may appear as multiple peaks reflecting the complex vibrational coupling within the molecule [15].

The C-O stretching vibration of the furan ether linkage contributes to the strong absorption envelope in the 1300-1000 cm⁻¹ region [15] [16]. This vibration is characteristic of aromatic ethers and provides confirmation of the benzofuran oxygen functionality. The exact frequency depends on the degree of aromatic character and electronic delocalization within the furan ring [16].

Aliphatic C-H deformation modes contribute to the fingerprint region, with CH₃ deformation vibrations appearing at 1450 and 1375 cm⁻¹, and CH₂ deformation modes at 1465 cm⁻¹ [10]. These vibrations provide information about the alkyl chain structure and confirm the presence of the butyl substituent.

Functional GroupVibrational ModeFrequency (cm⁻¹)IntensityAssignment
Primary amineN-H stretch (antisym)3550-3450StrongFree N-H
Primary amineN-H stretch (sym)3450-3060StrongH-bonded N-H
AromaticC-H stretch3100-3050StrongBenzofuran C-H
AliphaticC-H stretch3000-2850StrongAlkyl C-H
AromaticC=C stretch1600-1575MediumBenzene ring
AromaticC=C stretch1575-1475Weak-MediumFuran ring
Primary amineN-H bend1640-1550Medium-StrongScissoring mode
AliphaticCH₂ deformation1465MediumMethylene bend
AliphaticCH₃ deformation1450, 1375MediumMethyl bend
AmineC-N stretch1250-1000Medium-StrongC-N bond
EtherC-O stretch1300-1000StrongFuran C-O

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

189.115364102 g/mol

Monoisotopic Mass

189.115364102 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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